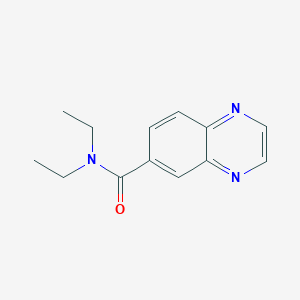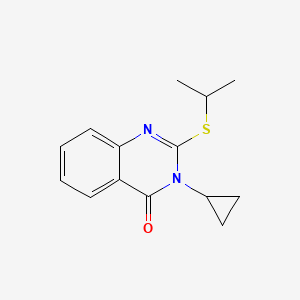
3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one, also known as CP-4, is a synthetic compound that belongs to the quinazoline family. It is a potential drug candidate that has attracted the attention of researchers due to its promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been shown to inhibit the activity of several enzymes and proteins involved in cancer cell proliferation and survival, including AKT, ERK, and STAT3. Additionally, 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been found to have antioxidant activity, which could help protect cells from oxidative damage. 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, which could affect the pharmacokinetics of co-administered drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one is its potent anti-cancer activity, which makes it a promising drug candidate for the treatment of cancer. Additionally, 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been shown to have a favorable safety profile in preclinical studies. However, one limitation of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one is its relatively low solubility, which could affect its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one in vivo, which could help optimize its dosing and administration. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one and to identify its molecular targets in cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one in humans.
Synthesemethoden
The synthesis of 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one involves a multi-step process that starts with the reaction of 3-cyclopropyl-4-hydroxybenzaldehyde with 2-bromo-2-methylpropane in the presence of potassium carbonate. The resulting intermediate is then treated with thioacetamide to yield 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one has been shown to have neuroprotective effects, which could make it a promising drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-9(2)18-14-15-12-6-4-3-5-11(12)13(17)16(14)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLQQUPVNXSHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-propan-2-ylsulfanylquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

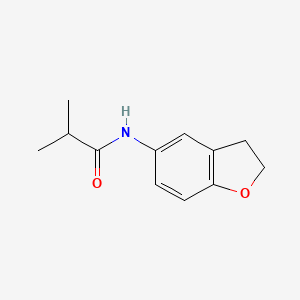
![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
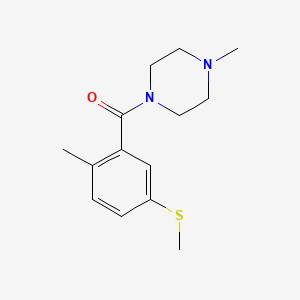
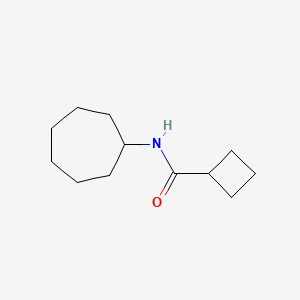
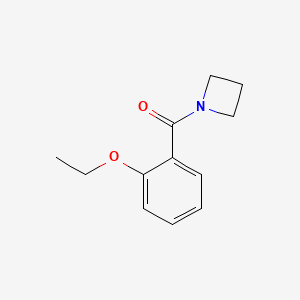
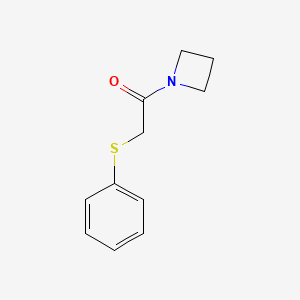
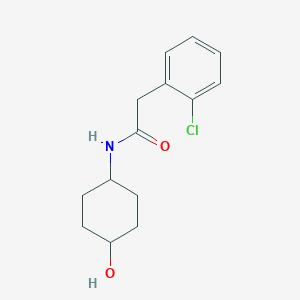
![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)
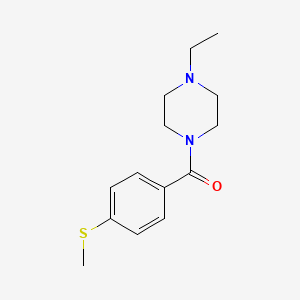
![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)
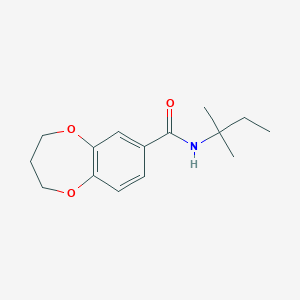
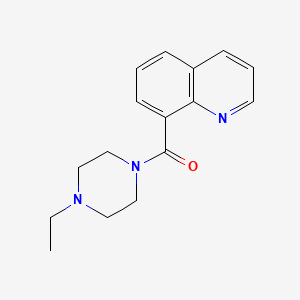
![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)
